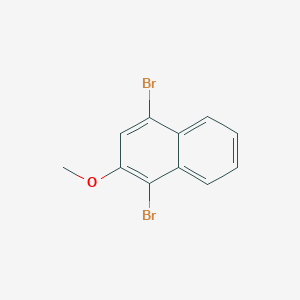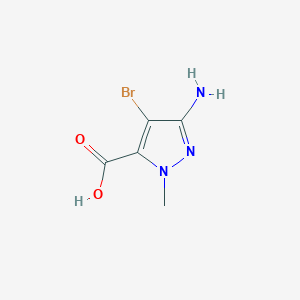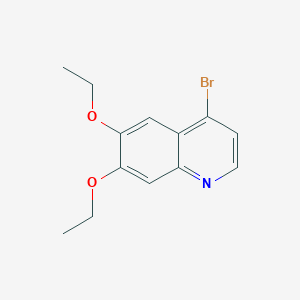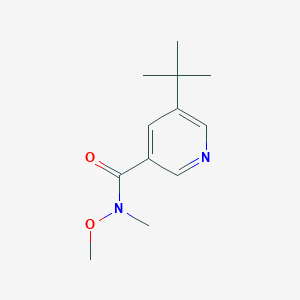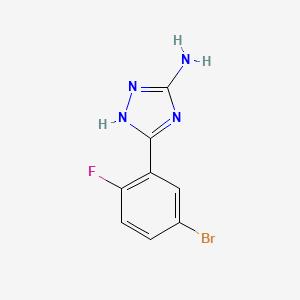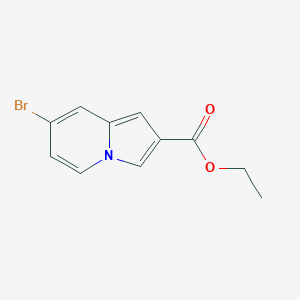
Ethyl 7-Bromoindolizine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-Bromoindolizine-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO2 It is a derivative of indolizine, a nitrogen-containing heterocycle known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Bromoindolizine-2-carboxylate typically involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates. This method allows for the efficient construction of the indolizine ring system . Another approach involves the use of radical cyclization and cross-coupling reactions, which are known for their high atom- and step-economy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-Bromoindolizine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: for substitution reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolizine derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-Bromoindolizine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 7-Bromoindolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine moiety is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The exact pathways and targets depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-Bromoindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:
- Ethyl 7-Bromo-1H-indole-2-carboxylate
- Ethyl 5-Bromo-1-methyl-1H-indole-2-carboxylate
- Ethyl 3-methyl-1H-indole-2-carboxylate
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in organic synthesis. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance in advancing scientific knowledge.
Eigenschaften
Molekularformel |
C11H10BrNO2 |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
ethyl 7-bromoindolizine-2-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-6-9(12)3-4-13(10)7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
HBEZLGIAMBMBAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


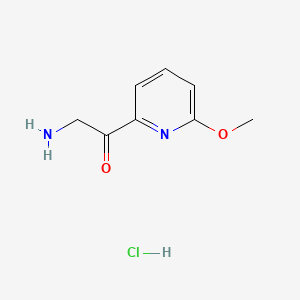
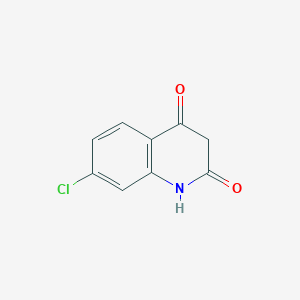
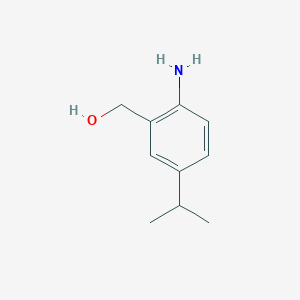
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)
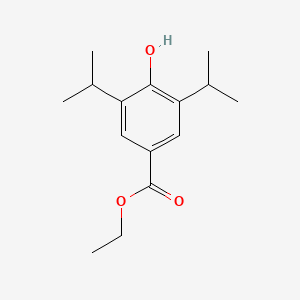
![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)
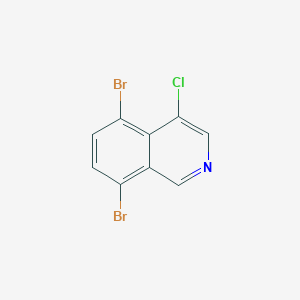
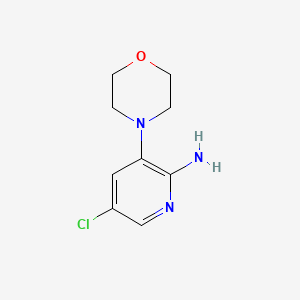
![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
